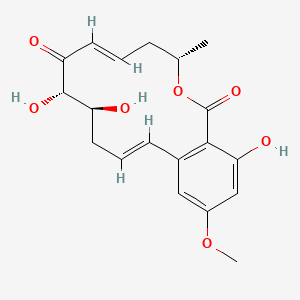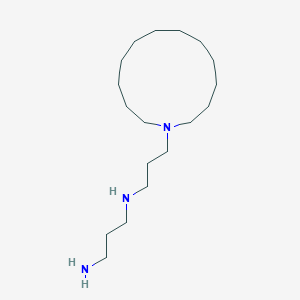
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- include:
ODC-188: This is another name for 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- itself.
Other chlorinated organic compounds: These compounds share similar structural features and may have comparable chemical properties.
Uniqueness
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- is unique due to its specific molecular structure and the presence of particular functional groups
Eigenschaften
CAS-Nummer |
324761-13-9 |
|---|---|
Molekularformel |
C34H34ClN3O3 |
Molekulargewicht |
568.1 g/mol |
IUPAC-Name |
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C34H34ClN3O3/c35-27-11-12-29-30(15-18-37-31(29)22-27)38-20-19-36-28-13-16-33(17-14-28)39-32-21-25(24-7-3-1-4-8-24)23-34(32,41-40-33)26-9-5-2-6-10-26/h1-12,15,18,21-22,28,32,36H,13-14,16-17,19-20,23H2,(H,37,38) |
InChI-Schlüssel |
HDZDLBNQQBBREK-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
Synonyme |
ODC-188 ODC188 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)
![2-[2-[2-[(4-Chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid](/img/structure/B1241892.png)



![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241898.png)


![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)




